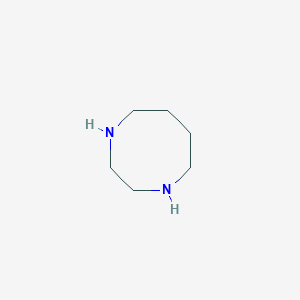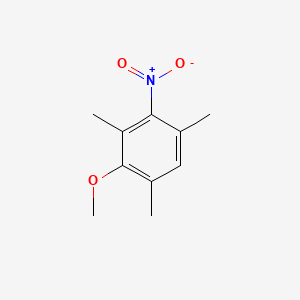
2-Methoxy-4-nitro-1,3,5-trimethylbenzene
Overview
Description
2-Methoxy-4-nitro-1,3,5-trimethylbenzene is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzene, where the benzene ring is substituted with a methoxy group (-OCH3), three methyl groups (-CH3), and a nitro group (-NO2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-nitro-1,3,5-trimethylbenzene typically involves the nitration of 2-methoxy-1,3,5-trimethylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as the nitrating agent. The reaction is usually conducted at a controlled temperature to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with temperature control systems to maintain the reaction conditions. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-nitro-1,3,5-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy, methyl, or nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
2-Methoxy-4-nitro-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-nitro-1,3,5-trimethylbenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy and methyl groups can influence the compound’s reactivity and binding affinity. The compound’s effects are mediated through pathways involving electrophilic and nucleophilic interactions, depending on the specific reaction conditions and targets.
Comparison with Similar Compounds
Similar Compounds
Benzene, 2-methoxy-1,3,5-trimethyl-: Lacks the nitro group, making it less reactive in redox reactions.
Benzene, 2-methoxy-1,3,5-trimethyl-4-amino-: Contains an amino group instead of a nitro group, leading to different chemical properties and reactivity.
Benzene, 2-methoxy-1,3,5-trimethyl-4-hydroxy-: Has a hydroxyl group, which can participate in hydrogen bonding and other interactions.
Uniqueness
2-Methoxy-4-nitro-1,3,5-trimethylbenzene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential applications in various fields. The combination of methoxy, methyl, and nitro groups on the benzene ring provides a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-methoxy-1,3,5-trimethyl-4-nitrobenzene |
InChI |
InChI=1S/C10H13NO3/c1-6-5-7(2)10(14-4)8(3)9(6)11(12)13/h5H,1-4H3 |
InChI Key |
LDBLBZILEXGERJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)OC)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(hydroxymethyl)-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B8675261.png)
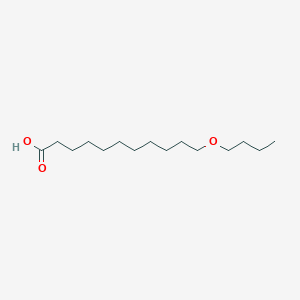
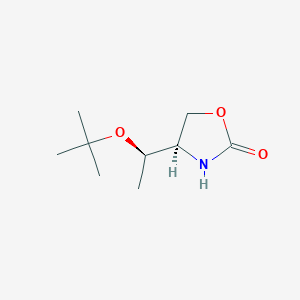

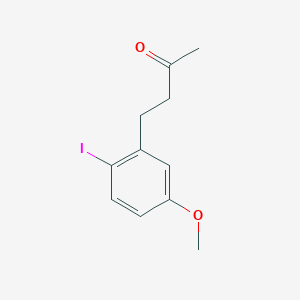


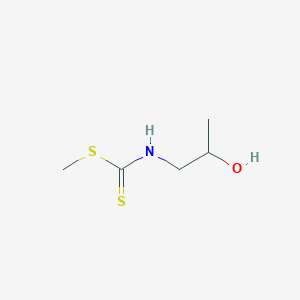

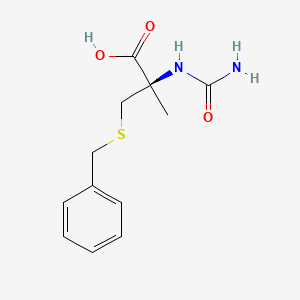

![tert-butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane](/img/structure/B8675340.png)
